(1R)-1-(oxolan-2-yl)ethan-1-ol
Overview
Description
(1R)-1-(oxolan-2-yl)ethan-1-ol: is an organic compound that belongs to the class of alcohols It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(oxolan-2-yl)ethan-1-ol can be achieved through several methods:
Reduction of (1R)-1-(oxolan-2-yl)ethan-1-one: This method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Ring-Opening of Epoxides: Another approach involves the ring-opening of oxirane derivatives with suitable nucleophiles, followed by subsequent functional group transformations to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon or platinum, the corresponding ketone can be hydrogenated to produce the alcohol.
Biocatalysis: Enzymatic methods using specific reductases can also be employed for the selective reduction of ketones to alcohols.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products Formed
Oxidation: (1R)-1-(oxolan-2-yl)ethan-1-one or (1R)-1-(oxolan-2-yl)ethanoic acid.
Reduction: (1R)-1-(oxolan-2-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1R)-1-(oxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which (1R)-1-(oxolan-2-yl)ethan-1-ol exerts its effects depends on its specific application:
Chemical Reactions: In chemical synthesis, the compound acts as a nucleophile or electrophile, participating in various transformations.
Biological Systems: In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(oxolan-2-yl)ethan-1-ol: The enantiomer of (1R)-1-(oxolan-2-yl)ethan-1-ol, differing in the spatial arrangement of atoms.
(1R)-1-(tetrahydrofuran-2-yl)ethan-1-ol: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
(1R)-1-(oxolan-2-yl)propan-1-ol: A homologous compound with an additional methylene group in the alkyl chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxolane ring, which imparts distinct chemical and physical properties. Its enantiomer, (1S)-1-(oxolan-2-yl)ethan-1-ol, may exhibit different reactivity and biological activity due to the difference in spatial arrangement.
Properties
IUPAC Name |
(1R)-1-(oxolan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-LWOQYNTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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